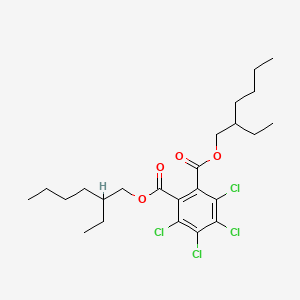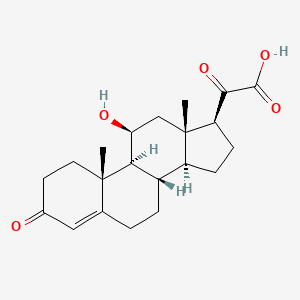
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester: is a chemical compound that belongs to the class of phthalates. It is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to impart desirable physical properties to polyvinyl chloride (PVC) and other polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester typically involves the esterification of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The reaction mixture is then passed through a series of distillation columns to separate the product from unreacted starting materials and by-products. The final product is purified to meet the required specifications for its intended applications.
化学反応の分析
Types of Reactions: 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- and 2-ethylhexanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Substituted benzene derivatives.
科学的研究の応用
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester has several scientific research applications, including:
Chemistry: Used as a plasticizer in the study of polymer properties and behavior.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and medical devices.
作用機序
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester involves its interaction with the polymer matrix, where it acts as a plasticizer. By embedding itself between the polymer chains, it reduces intermolecular forces, increasing the flexibility and workability of the material. In biological systems, it may interact with hormone receptors, leading to potential endocrine-disrupting effects.
類似化合物との比較
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications.
Diisononyl phthalate (DINP): Used as a plasticizer with lower volatility and better performance in certain applications.
Diisodecyl phthalate (DIDP): Known for its high molecular weight and low volatility, making it suitable for high-temperature applications.
Uniqueness: 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester is unique due to the presence of chlorine atoms on the benzene ring, which can influence its chemical reactivity and physical properties. This compound’s specific structure allows it to impart distinct characteristics to the materials it is used in, making it valuable in specialized applications.
特性
CAS番号 |
34832-88-7 |
|---|---|
分子式 |
C24H34Cl4O4 |
分子量 |
528.3 g/mol |
IUPAC名 |
bis(2-ethylhexyl) 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H34Cl4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
InChIキー |
BELGUQVGZMFEAQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCC(CC)CCCC |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)


![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)



![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)




